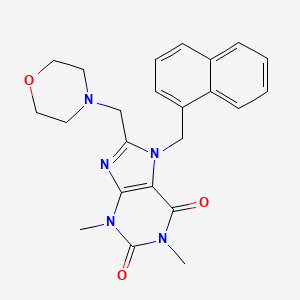
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione, also known by its CAS number 364623-12-1, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a morpholine moiety and a naphthalene group, which may contribute to its interaction with various biological targets.
The biological activity of this compound can be attributed to its structural components, particularly the purine base which is known to interact with various enzymes and receptors in biological systems. The morpholine and naphthalene substituents may enhance its binding affinity and specificity towards certain biological targets.
Biological Activities
- Antiproliferative Effects : Studies indicate that compounds similar to this purine derivative exhibit antiproliferative effects on cancer cell lines. The mechanism often involves the inhibition of key enzymes in nucleotide metabolism, leading to reduced cell proliferation and increased apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Morpholine derivatives have been shown to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or interfering with signaling pathways such as NF-kB .
- Antioxidant Activity : Some studies suggest that purine derivatives can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases .
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The IC50 values were determined using standard MTT assays, revealing a dose-dependent response.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
Case Study 2: Inflammation Models
In animal models of inflammation, the compound was administered intraperitoneally and showed a marked reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 30 |
| Compound (20 mg/kg) | 50 |
Propiedades
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-25-21-20(22(29)26(2)23(25)30)28(19(24-21)15-27-10-12-31-13-11-27)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLRNBTKSECHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













